molecular formula C9H10NO7P B12658859 Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide CAS No. 83877-26-3

Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide

Cat. No.: B12658859
CAS No.: 83877-26-3
M. Wt: 275.15 g/mol
InChI Key: LENOEKSPZDHTDQ-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphine oxide group, a carboxylic acid ester, and a nitrophenyl group

Preparation Methods

The synthesis of phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-nitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and esters.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. The nitrophenyl group can participate in electron transfer reactions, affecting the overall reactivity of the compound. Pathways involved in its mechanism of action include oxidative phosphorylation and nucleophilic substitution .

Comparison with Similar Compounds

Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide can be compared with similar compounds such as:

Properties

CAS No.

83877-26-3

Molecular Formula

C9H10NO7P

Molecular Weight

275.15 g/mol

IUPAC Name

(4-nitrophenyl) dimethoxyphosphorylformate

InChI

InChI=1S/C9H10NO7P/c1-15-18(14,16-2)9(11)17-8-5-3-7(4-6-8)10(12)13/h3-6H,1-2H3

InChI Key

LENOEKSPZDHTDQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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